molecular formula C17H26ClNO2 B3857477 1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B3857477
M. Wt: 311.8 g/mol
InChI Key: UEPNFOHJTVIKHK-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine is an organic compound with a complex structure that includes a piperidine ring, an ethoxyethyl chain, and a chlorinated dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps:

    Formation of 4-Chloro-2,6-dimethylphenol: This can be synthesized through the chlorination of 2,6-dimethylphenol.

    Etherification: The 4-chloro-2,6-dimethylphenol is then reacted with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol.

    Formation of 2-(4-Chloro-2,6-dimethylphenoxy)ethoxyethyl chloride: This intermediate is synthesized by reacting 2-(4-chloro-2,6-dimethylphenoxy)ethanol with thionyl chloride.

    Final Coupling: The final step involves reacting 2-(4-chloro-2,6-dimethylphenoxy)ethoxyethyl chloride with piperidine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action for 1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    4-Chloro-2,6-dimethylphenol: A precursor in the synthesis of the target compound, it shares the chlorinated dimethylphenoxy group.

Uniqueness

1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-14-12-16(18)13-15(2)17(14)21-11-10-20-9-8-19-6-4-3-5-7-19/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNFOHJTVIKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN2CCCCC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.